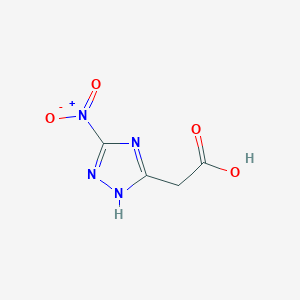

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLPZHBFAXIPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362835 | |

| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173167-32-3 | |

| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 5-nitro-1H-1,2,4-triazole-3-amine with bromoacetic acid in an organic solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general steps include:

- Dissolving 5-nitro-1H-1,2,4-triazole-3-amine and bromoacetic acid in an appropriate organic solvent.

- Heating the reaction mixture to facilitate the reaction.

- Extracting the product using suitable solvents.

- Purifying the product through crystallization or other purification techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent ratios. The final product is obtained through large-scale crystallization and purification processes to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid.

Substitution: Formation of various substituted triazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C₄H₄N₄O₄

- Molecular Weight : 172.10 g/mol

- Density : 1.84 g/cm³

- Boiling Point : 595.7 °C at 760 mmHg

- Flash Point : 314.1 °C

Structural Characteristics

The presence of both a nitro group and an acetic acid moiety in its structure allows for unique chemical behaviors, making it a valuable precursor in various synthetic pathways.

Chemistry

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid serves as a precursor for synthesizing other triazole derivatives and is utilized as a reagent in organic synthesis. Its unique structure allows chemists to explore novel chemical reactions and synthesize complex molecules.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.

- Antifungal Properties : Explored for its ability to inhibit fungal growth.

The nitro group may enhance interactions with biological targets through mechanisms such as enzyme inhibition and cellular interference.

Medicine

In the pharmaceutical domain, this compound is being evaluated for:

- Drug Development : Its structure is considered for designing new therapeutic agents targeting specific diseases.

Research studies have focused on its potential as an anticancer agent and its role in treating infectious diseases due to its bioactive properties.

Industry

This compound finds utility in producing specialty chemicals and materials with specific properties. Its application extends to:

- Chemical Manufacturing : Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The versatility in application makes it a significant compound in industrial chemistry.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various triazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated promising activity against resistant strains, suggesting potential for further development into antimicrobial agents .

Case Study 2: Drug Development

Research presented at the American Chemical Society Meeting highlighted the use of this compound in synthesizing novel antifungal agents. The study demonstrated that modifications to the nitro group significantly enhanced antifungal activity compared to existing treatments .

Wirkmechanismus

The mechanism of action of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is primarily attributed to its nitro and triazole functional groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s effects are mediated through interactions with enzymes, receptors, and other molecular targets, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical Properties

The physicochemical properties of 1,2,4-triazole-acetic acid derivatives are highly influenced by substituents. Key examples include:

Key Observations :

- Halogenation : Bromo-substituted analogs (e.g., 8a, 8b) exhibit higher molecular weights and melting points compared to the nitro derivative, likely due to increased van der Waals interactions .

- Aromatic and Heterocyclic Substituents : Thiophene- and phenyl-containing derivatives (e.g., 1.2) show lower melting points, suggesting reduced crystallinity due to bulky substituents .

2.2.1. Antimicrobial and Antifungal Agents

- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine : Displays high antifungal activity against Candida spp. and Aspergillus spp., attributed to the decylthio chain enhancing membrane penetration .

- Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate): Exhibits immunomodulatory and hepatoprotective effects, linked to the furan moiety’s antioxidant properties .

Electronic and Solubility Properties

- Solubility : Methoxy-substituted analogs (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) show improved aqueous solubility due to polar substituents .

Biologische Aktivität

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS 173167-32-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, antibacterial properties, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C₄H₄N₄O₄, with a molecular weight of 172.1 g/mol. The compound is characterized by the presence of a nitro group and a triazole ring, which are known to contribute to its biological activity .

Antibacterial Activity

Research has shown that compounds containing triazole rings exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, this compound has been evaluated for its effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 μg/mL |

| P. aeruginosa | 15 μg/mL | |

| Klebsiella pneumoniae | 20 μg/mL |

The above data indicates that the compound exhibits moderate to good antibacterial activity against tested strains .

The mechanism underlying the antibacterial activity of triazole derivatives often involves interference with bacterial cell wall synthesis or function. Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in bacterial metabolism and replication . Specifically, the nitro group in this compound may enhance its interaction with bacterial enzymes.

Neuroprotective Properties

Emerging research indicates that triazole-containing compounds may also possess neuroprotective effects. For example, studies have highlighted the ability of certain triazole derivatives to inhibit neuroinflammation and oxidative stress in neuronal cells. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's disease.

Table 2: Neuroprotective Effects of Triazole Derivatives

| Compound | Model | Observed Effect |

|---|---|---|

| This compound | Scopolamine-induced AD mice | Improved learning and memory |

| SH-SY5Y cells (Aβ-induced) | Reduced ROS production |

The ability to cross the blood-brain barrier (BBB) and exert anti-inflammatory effects through inhibition of pathways like NF-kB has been noted as a significant advantage for these compounds .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antibacterial Efficacy : A study synthesized a series of triazole derivatives and evaluated their antibacterial properties against various pathogens. The most effective compounds exhibited MIC values as low as 5 μg/mL against resistant strains .

- Neuroprotective Activity : In another study focusing on neuroprotection, compounds were tested for their ability to inhibit Aβ aggregation and reduce neuroinflammation in cellular models. Results indicated significant improvements in cell viability and reductions in inflammatory markers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- The synthesis typically involves condensation reactions to form the triazole core followed by nitration and acetic acid functionalization. Key steps include controlling reaction temperature, solvent selection (e.g., ethanol or DMF), and purification via recrystallization or column chromatography. Evidence from similar triazole derivatives highlights the use of elemental analysis and chromatographic methods (e.g., TLC) to confirm purity and identity . Optimization may involve iterative adjustments to stoichiometry and reaction time to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- IR spectroscopy identifies functional groups (e.g., nitro, carboxylic acid). 1H/13C NMR resolves substitution patterns on the triazole ring and acetic acid moiety. Elemental analysis validates empirical formulas, while thin-layer chromatography (TLC) or HPLC ensures purity (>98%). For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software) provides definitive structural confirmation .

Q. How can salt formation improve the physicochemical properties of the compound for pharmaceutical applications?

- Converting the carboxylic acid group into salts (e.g., sodium, ammonium) enhances solubility and bioavailability. For example, hydrazide derivatives or coordination with metal ions (e.g., Cu(II)) can stabilize the compound and modulate pharmacokinetics. Characterization of salts involves comparative solubility studies and thermal analysis (e.g., DSC) .

Advanced Research Questions

Q. How can computational methods like GUSAR predict the acute toxicity of this compound and its derivatives?

- Tools like GUSAR (General Unrestricted Structure-Activity Relationships) use QSAR models to predict toxicity based on molecular descriptors (e.g., lipophilicity, electronic parameters). Input requires SMILES notation of the compound, and outputs include LD50 estimates and toxicity class assignments. Validation involves comparing predictions with in vitro assays (e.g., cytotoxicity in cell lines) .

Q. What strategies are effective in modifying the compound to enhance biological activity, such as esterification?

- Esterification of the carboxylic acid group (e.g., with methyl or benzyl groups) reduces acidity, prolongs biological half-life, and improves membrane permeability. For example, esters of analogous triazole derivatives exhibit antimicrobial and anti-inflammatory activity. Synthesis involves coupling agents (e.g., DCC) or acid-catalyzed esterification, followed by purification via flash chromatography .

Q. How does continuous-flow synthesis compare to batch methods in terms of efficiency and safety for this compound?

- Flow reactors enable precise control over reaction parameters (temperature, residence time), reducing side reactions and improving yields (>20% increase reported for similar triazoles). They also mitigate risks associated with exothermic intermediates (e.g., nitro group instability). Key advantages include scalability and reduced solvent waste compared to batch processes .

Q. What role does this compound play in forming coordination complexes with metal ions, and how are these complexes characterized?

- The carboxylic acid and triazole nitrogen atoms act as chelating sites for metals like Cu(II) or La(III). Complexation enhances stability and can impart catalytic or magnetic properties. Characterization involves UV-Vis spectroscopy (d-d transitions), EPR for paramagnetic species, and X-ray crystallography to determine coordination geometry .

Methodological Considerations for Data Contradictions

- Discrepancies in Biological Activity: Variations in reported antimicrobial efficacy may arise from differences in assay conditions (e.g., bacterial strains, concentration ranges). Researchers should standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

- Synthetic Yield Optimization: Conflicting yields may stem from purification methods (e.g., recrystallization vs. chromatography) or solvent purity. Reproducibility requires detailed reporting of reaction conditions and analytical thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.